REACTION_CXSMILES
|
Cl.[CH3:2][C:3]1[N+:4]([O-])=[C:5]([C:9]2[CH:14]=[CH:13][C:12]([CH3:15])=[CH:11][CH:10]=2)[O:6][C:7]=1[CH3:8].CS([Cl:21])(=O)=O.COCCOC>ClCCl>[Cl:21][CH2:2][C:3]1[N:4]=[C:5]([C:9]2[CH:14]=[CH:13][C:12]([CH3:15])=[CH:11][CH:10]=2)[O:6][C:7]=1[CH3:8] |f:0.1|
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Name
|
4,5-dimethyl-2-p-tolyloxazole 3-oxide hydrochloride
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Quantity
|
32.8 g
|
Type
|
reactant
|
Smiles
|
Cl.CC=1[N+](=C(OC1C)C1=CC=C(C=C1)C)[O-]
|
Name
|
|
Quantity
|
17.5 g
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)Cl
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
COCCOC
|
Name
|
|
Quantity
|
165 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
15 °C
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux up to full conversion (HPLC)
|
Type
|
DISTILLATION
|
Details
|
the dichloromethane was distilled off under reduced pressure
|
Type
|
ADDITION
|
Details
|
250 ml of water were added
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at 15° C. for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The precipitated product was isolated by filtration with suction
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried at elevated temperature under reduced pressure
|
Name
|
|
Type
|
|
Smiles
|
ClCC=1N=C(OC1C)C1=CC=C(C=C1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |